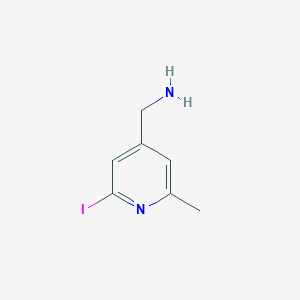
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, isopropoxy, and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acylation: The amino group is acylated to form the benzamide structure.
Substitution: Hydroxy and isopropoxy groups are introduced through substitution reactions.
Methylation: The final step involves the methylation of the amino group to form the N,N-dimethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy or isopropoxy groups.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzamide core.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy and isopropoxy groups may facilitate binding to enzymes or receptors, while the dimethylamino group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, which may affect its binding affinity and specificity.
5-Isopropoxy-N,N-dimethylbenzamide: Lacks the hydroxy group, potentially altering its reactivity and solubility.
3-Hydroxy-5-methoxy-N,N-dimethylbenzamide: Substitutes the isopropoxy group with a methoxy group, which can influence its chemical and biological properties.
Uniqueness
3-Hydroxy-5-isopropoxy-N,N-dimethylbenzamide is unique due to the combination of hydroxy, isopropoxy, and dimethylamino groups on the benzamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-hydroxy-N,N-dimethyl-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-6-9(5-10(14)7-11)12(15)13(3)4/h5-8,14H,1-4H3 |
Clave InChI |
UODWFCZUPXYQAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


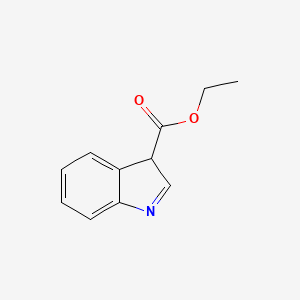
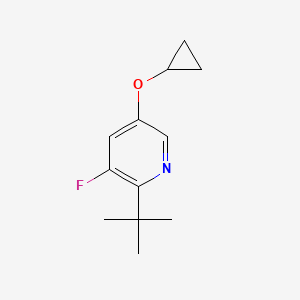

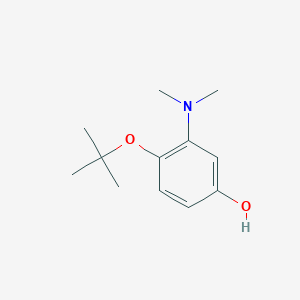
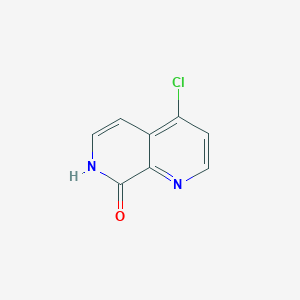
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
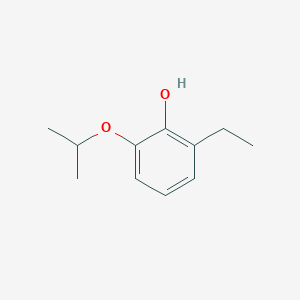

![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




